N-(3-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(3-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O4S and its molecular weight is 489.52. The purity is usually 95%.
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Scientific Research Applications
Herbicide Analysis and Detection
A study by Zimmerman, Schneider, and Thurman (2002) focuses on the analysis and detection of herbicides, including dimethenamid and flufenacet, and their degradation products in natural water. This research is relevant because it deals with similar chemical structures and provides insights into environmental monitoring of complex organic compounds (Zimmerman, Schneider, & Thurman, 2002).
Synthesis and Herbicidal Activities of Triazolinone Derivatives
Luo et al. (2008) designed and synthesized triazolinone derivatives for potential use as herbicides. They explored different pharmacophores to enhance herbicidal activities, which might be relevant for understanding the agricultural applications of similar complex compounds (Luo, Jiang, Wang, Chen, & Yang, 2008).
Fluorinating Agents in Synthesis
Fritz-Langhals (1994) discussed using alkali metal fluorides as efficient fluorinating agents. This study is significant for understanding the role of fluorine in synthesizing related fluorophenyl compounds (Fritz-Langhals, 1994).
Radiosynthesis of Herbicide and Safener
Latli and Casida (1995) focused on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener. Their research contributes to the understanding of the synthesis and tracking of similar complex organic molecules (Latli & Casida, 1995).
Modification of Compounds for Anticancer Effects
Wang et al. (2015) studied the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for improved anticancer effects. Their research is particularly relevant for understanding how structural modifications can enhance the therapeutic potential of complex molecules (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Antimicrobial Activity of Thiazolidin-4-One Derivatives
Baviskar, Khadabadi, and Deore (2013) synthesized new derivatives of thiazolidin-4-one to explore their antimicrobial activity. This research aids in understanding the potential biomedical applications of compounds with similar structural characteristics (Baviskar, Khadabadi, & Deore, 2013).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-33-19-11-9-16(10-12-19)14-30-25(32)24-23(20-7-2-3-8-21(20)34-24)29-26(30)35-15-22(31)28-18-6-4-5-17(27)13-18/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQEIVJVPHIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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